5-Bromo-2-hydroxy-4-methylbenzaldehyde
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Overview
Description
5-Bromo-2-hydroxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of benzaldehyde, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position. This compound is known for its applications in various chemical syntheses and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-4-methylbenzaldehyde using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-hydroxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-hydroxy-4-methylbenzoic acid.
Reduction: 5-Bromo-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating enzyme-substrate relationships .
Medicine: Its ability to inhibit specific enzymes and pathways is of interest in drug development .
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and as a precursor in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB pathways in macrophages. This inhibition reduces the expression of inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-3-methoxysalicylaldehyde
- 2-Bromo-4-methylbenzaldehyde
Comparison: While 5-Bromo-2-hydroxy-4-methylbenzaldehyde shares structural similarities with these compounds, its unique combination of functional groups (bromine, hydroxyl, and methyl) imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the 2-position enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents .
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAZOMOZUCOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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